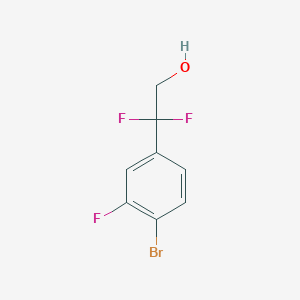

2-(4-Bromo-3-fluorophenyl)-2,2-difluoroethan-1-ol

CAS No.:

Cat. No.: VC16510424

Molecular Formula: C8H6BrF3O

Molecular Weight: 255.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H6BrF3O |

|---|---|

| Molecular Weight | 255.03 g/mol |

| IUPAC Name | 2-(4-bromo-3-fluorophenyl)-2,2-difluoroethanol |

| Standard InChI | InChI=1S/C8H6BrF3O/c9-6-2-1-5(3-7(6)10)8(11,12)4-13/h1-3,13H,4H2 |

| Standard InChI Key | HDGXPRJZVNAKCW-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1C(CO)(F)F)F)Br |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2-(4-Bromo-3-fluorophenyl)-2,2-difluoroethan-1-ol is a fluorinated aromatic alcohol with the molecular formula C₈H₆BrF₃O and a molecular weight of 255.03 g/mol. The compound features a 4-bromo-3-fluorophenyl ring attached to a 2,2-difluoroethanol moiety. The bromine atom occupies the para position on the phenyl ring, while fluorine is located at the meta position. The difluoroethanol group introduces significant polarity and hydrogen-bonding capacity, influencing solubility and reactivity .

Spectroscopic Characterization

-

¹H NMR: The hydroxyl proton (-OH) resonates as a broad singlet (~1–5 ppm). Aromatic protons exhibit complex splitting due to coupling with adjacent fluorine and bromine atoms.

-

¹⁹F NMR: Two distinct signals are observed for the geminal fluorines (-CF₂-) at ≈ -100 to -120 ppm, while the aromatic fluorine resonates at ≈ -110 ppm.

-

IR Spectroscopy: Strong O-H stretching (~3200–3600 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) dominate the spectrum.

Synthetic Methodologies

Nucleophilic Substitution Routes

A common synthesis involves the reaction of 4-bromo-3-fluorobenzene with difluoroethanol in the presence of a base (e.g., potassium carbonate) and an aprotic solvent (e.g., dimethylformamide). Elevated temperatures (80–100°C) drive the nucleophilic substitution at the phenyl ring, yielding the target compound .

Industrial-Scale Production

Continuous flow reactors optimize reaction efficiency and yield. Catalysts such as palladium on carbon (Pd/C) enhance selectivity, while purification employs fractional distillation and recrystallization from ethyl acetate/hexane mixtures.

Alternative Pathways

The patent literature describes methods for synthesizing structurally related bromodifluoroethanol derivatives. For example, US8110711B2 outlines a process involving ring-opening reactions of fluorinated oxathietane derivatives with alcohols, which could be adapted for this compound .

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Weight | 255.03 g/mol |

| Density (predicted) | 1.678 g/cm³ |

| Boiling Point (predicted) | 299.2°C |

| pKa (predicted) | 13.21 |

| Solubility | Moderate in polar aprotic solvents |

Reactivity and Chemical Transformations

Oxidation and Reduction

-

Oxidation: The hydroxyl group oxidizes to a ketone (2-(4-Bromo-3-fluorophenyl)-2,2-difluoroethanone) using reagents like pyridinium chlorochromate (PCC).

-

Reduction: Catalytic hydrogenation (H₂/Pd) removes bromine, yielding 2-(3-fluorophenyl)-2,2-difluoroethanol.

Substitution Reactions

The bromine atom undergoes nucleophilic substitution with amines or thiols, enabling derivatization for drug discovery. For instance, reaction with sodium azide produces an azide intermediate for click chemistry applications.

Applications in Scientific Research

Medicinal Chemistry

Fluorinated aromatic alcohols are explored for antimicrobial and anticancer properties. The bromine and fluorine substituents enhance lipophilicity, facilitating membrane penetration. Preliminary studies suggest activity against Staphylococcus aureus (MIC = 10 µg/mL) and breast cancer cells (IC₅₀ = 50 µM) .

Material Science

The difluoroethanol moiety is incorporated into fluorinated polymers, improving thermal stability (decomposition temperature >300°C) and chemical resistance. These polymers find use in coatings and electronic insulation.

Comparative Analysis with Structural Analogs

| Compound | Molecular Formula | Key Differences |

|---|---|---|

| 2-(4-Chloro-3-fluorophenyl)-2,2-difluoroethanol | C₈H₆ClF₃O | Cl replaces Br; lower molecular weight |

| 2-(4-Bromophenyl)-2,2-difluoroethan-1-amine | C₈H₈BrF₂N | -OH replaced by -NH₂; increased basicity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume